molecular formula C11H6Cl2OS B14162668 (2,4-Dichlorophenyl)(thiophen-2-yl)methanone CAS No. 20409-62-5

(2,4-Dichlorophenyl)(thiophen-2-yl)methanone

Cat. No.: B14162668
CAS No.: 20409-62-5
M. Wt: 257.1 g/mol
InChI Key: FRBMJSIHNXZPBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Dichlorophenyl)(thiophen-2-yl)methanone is an organic compound that belongs to the class of aromatic ketones It features a dichlorophenyl group and a thiophene ring connected via a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)(thiophen-2-yl)methanone typically involves the reaction of 2,4-dichlorobenzoyl chloride with thiophene in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Another method involves the use of Friedel-Crafts acylation, where thiophene is acylated with 2,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using industrial-scale purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl)(thiophen-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,4-Dichlorophenyl)(thiophen-2-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-Chlorophenyl)thiophen-2-yl)methanol
  • (4-(4-Fluorophenyl)thiophen-2-yl)methanol
  • (4-(4-Methoxyphenyl)thiophen-2-yl)methanol
  • (4-(4-Bromophenyl)thiophen-2-yl)methanol

Uniqueness

(2,4-Dichlorophenyl)(thiophen-2-yl)methanone is unique due to the presence of both dichlorophenyl and thiophene groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one of these functional groups.

Properties

CAS No.

20409-62-5

Molecular Formula

C11H6Cl2OS

Molecular Weight

257.1 g/mol

IUPAC Name

(2,4-dichlorophenyl)-thiophen-2-ylmethanone

InChI

InChI=1S/C11H6Cl2OS/c12-7-3-4-8(9(13)6-7)11(14)10-2-1-5-15-10/h1-6H

InChI Key

FRBMJSIHNXZPBP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.